molecular formula C8H8BrFO B187739 1-Bromo-4-ethoxy-2-fluorobenzene CAS No. 107713-66-6

1-Bromo-4-ethoxy-2-fluorobenzene

Cat. No.: B187739
CAS No.: 107713-66-6
M. Wt: 219.05 g/mol
InChI Key: ZLECMIQMTYRKRG-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, ethoxy, and fluorine groups

Mechanism of Action

Target of Action

1-Bromo-4-ethoxy-2-fluorobenzene is a chemical compound that primarily targets the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of benzene derivatives . This compound can be used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds , which is a crucial step in the synthesis of many organic compounds .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of benzene derivatives, depending on the specific conditions and reactants used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It is also important to avoid dust formation and to use personal protective equipment when handling this compound due to its potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethoxy-2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an amino derivative.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

1-Bromo-4-ethoxy-2-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-ethoxy-2-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethoxy and fluorine groups can enhance its utility in various synthetic applications.

Properties

IUPAC Name

1-bromo-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLECMIQMTYRKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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